molecular formula C11H10O3 B1332526 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone CAS No. 28241-99-8

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

Cat. No. B1332526
CAS RN: 28241-99-8
M. Wt: 190.19 g/mol
InChI Key: SPVYQEMDTUNTIB-UHFFFAOYSA-N
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Description

“1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone” is a naturally occurring organic compound. It has a molecular formula of C11H10O3 and a molecular weight of 190.195 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone” consists of a benzofuran ring attached to an ethanone group . The benzofuran ring contains a five-membered furan ring fused with a benzene ring .


Physical And Chemical Properties Analysis

“1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone” has a molecular weight of 190.195 g/mol . .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including compounds similar to 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone, have shown significant cell growth inhibitory effects on various types of cancer cells. For instance, certain benzofuran compounds have demonstrated inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .

Cytotoxic Properties

These compounds have also been tested for their cytotoxic properties on human cancer cells and healthy cells. The ability to differentiate between cancerous and non-cancerous cells is crucial for developing effective and targeted cancer therapies .

Antibacterial Activities

Benzofuran derivatives have been screened for antibacterial activities using standard and clinical strains. The presence of certain substituents like halogens or hydroxyl groups on the benzofuran scaffold has been associated with good antimicrobial activity .

Synthesis Techniques

Microwave-assisted synthesis (MWI) has been employed to obtain new classes of benzofuran compounds with potential anticancer activity against human ovarian cancer cell lines . Additionally, total synthesis involving copper-mediated and palladium-catalyzed coupling reactions has been utilized to create natural products containing benzofuran rings .

Molecular Research

The molecular structure and properties of 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone are well-documented, which aids in further research and development of related compounds with potential therapeutic applications .

Commercial Availability

The compound is commercially available for research purposes, allowing for its use in various scientific studies to explore its full potential across different fields.

Future Directions

Benzofuran compounds, including “1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on exploring these properties further and developing new synthesis methods .

properties

IUPAC Name

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6(12)11-7(2)14-10-4-3-8(13)5-9(10)11/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVYQEMDTUNTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354637
Record name 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

CAS RN

28241-99-8
Record name 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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